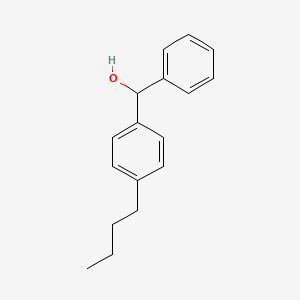

(4-Butylphenyl)(phenyl)methanol

Description

(4-Butylphenyl)(phenyl)methanol is a benzhydrol derivative featuring a hydroxyl group attached to a central carbon bonded to two aromatic rings: a 4-butylphenyl group and a phenyl group. The compound’s molecular formula is inferred as C₁₇H₂₀O, with a molecular weight of 240.34 g/mol . Such diarylmethanols are often intermediates in organic synthesis, pharmaceuticals, and materials science due to their aromatic stacking and reactivity .

Properties

IUPAC Name |

(4-butylphenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h4-6,8-13,17-18H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLNDVZCFWAXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)(phenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-butylbenzophenone in the presence of a suitable solvent like diethyl ether. The reaction proceeds as follows:

C6H5MgBr+C6H4(C4H9)CO→C6H5C(OH)(C6H4C4H9

Biological Activity

(4-Butylphenyl)(phenyl)methanol is a complex organic compound characterized by its multi-aromatic structure, which includes multiple phenyl and butyl groups. This structural complexity suggests potential biological activities that have garnered interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular structure of this compound features a central methanol moiety linked to aromatic rings, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The presence of butyl groups may also enhance its solubility in lipid environments, which is crucial for cellular uptake.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Multi-aromatic structure with hydroxymethyl functionality | Potential anticancer and antimicrobial properties |

| 4-Butylaniline | Simple aniline derivative | Antimicrobial |

| 4-Aminobiphenyl | Biphenyl structure with an amino group | Carcinogenic potential |

| 4-(Phenylamino)phenol | Contains both phenolic and amine groups | Antioxidant properties |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity.

- Electrophilic Aromatic Substitution : The phenolic component may undergo electrophilic substitution, allowing interaction with enzymes and receptors, modulating biochemical pathways.

- Lipophilicity : Enhanced lipophilicity may facilitate cellular absorption and interaction with membrane-bound proteins.

Biological Activities

Recent studies have indicated that derivatives of this compound exhibit a range of biological activities:

- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and inhibition of cell proliferation. For instance, certain N-substituted carbazoles have demonstrated significant antitumor activity by targeting specific kinases involved in cancer progression .

- Antimicrobial Activity : The compound's derivatives are being investigated for their potential to combat bacterial infections, leveraging their structural features to disrupt microbial cell membranes or inhibit essential bacterial enzymes.

- Antioxidant Effects : Compounds containing phenolic structures are known for their antioxidant properties, which can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases .

Case Studies

Several case studies have explored the biological effects of related compounds:

- A study on N-substituted carbazoles highlighted their ability to inhibit topoisomerase II activity at low concentrations, suggesting a mechanism for their anticancer effects .

- Research into the antimicrobial properties of phenolic compounds has shown that they can effectively inhibit the growth of various pathogens, supporting their use as potential therapeutic agents in infectious diseases.

Comparison with Similar Compounds

Structural and Molecular Comparison

Key Findings and Analysis

Substituent Effects on Properties: Alkyl vs. Aryl Groups: (4-Butylphenyl)methanol (C₁₁H₁₆O) has a single butylphenyl group, resulting in lower molecular weight (164.24 g/mol) compared to the diaryl this compound (240.34 g/mol). Heterocyclic Modifications: The oxadiazole-containing compound (C₁₉H₂₀N₂O₂) exhibits a higher molecular weight (308.38 g/mol) and enhanced fluorescence, making it suitable for sensors and organic light-emitting diodes (OLEDs) .

Functional Group Influence: Fluorination: The trifluoroethanol derivative (C₁₂H₁₅F₃O) demonstrates significantly altered polarity and boiling point due to the electron-withdrawing -CF₃ group, which enhances stability against oxidation . Hydroxyl Group Reactivity: All compounds share a reactive -OH group, enabling esterification or etherification reactions. However, steric hindrance from bulky substituents (e.g., tert-butyl) may slow reaction kinetics .

Applications: (4-Butylphenyl)methanol is utilized in polymer and pharmaceutical synthesis, where its single aromatic ring simplifies downstream modifications . Diarylmethanols like this compound are hypothesized to serve as precursors for chiral ligands or liquid crystals due to their planar aromatic systems .

Research Highlights

- Catalytic Applications: Rhodium-catalyzed asymmetric hydrogenation studies () highlight the role of butylphenyl-containing phthalamides in achieving high enantioselectivity. This suggests that this compound could similarly act as a chiral auxiliary in catalysis.

- Safety Considerations: While safety data for the target compound is lacking, analogs like 4-phenylphenol () require careful handling due to toxicity, suggesting similar precautions for diarylmethanols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.